Cas no 959582-72-0 (1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-)

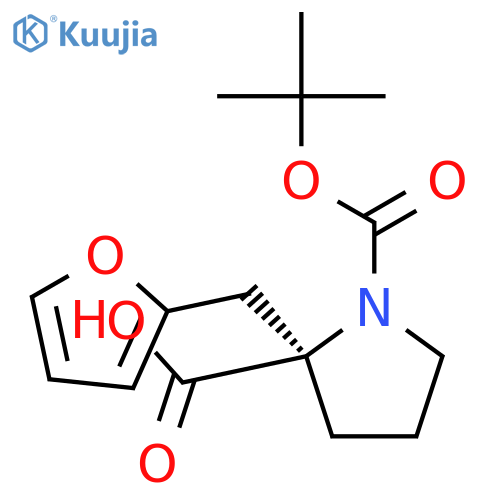

959582-72-0 structure

商品名:1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-

CAS番号:959582-72-0

MF:C15H21NO5

メガワット:295.330944776535

MDL:MFCD06659231

CID:3162345

PubChem ID:2761946

1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- 化学的及び物理的性質

名前と識別子

-

- 1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-

- N-t-Butoxycarbonyl-(R)-α-(2-Furanylmethyl)-proline;Boc-(R)-alpha-(2-furanylmethyl)-proline;

- Boc-(R)-alpha-(2-furanylmethyl)-proline

- (R)-1-(tert-Butoxycarbonyl)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid

- 959582-72-0

- (2R)-1-[(tert-butoxy)carbonyl]-2-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid

- PS-12633

- AKOS015949789

- G85309

- MFCD06659231

- BOC-(R)-A-(2-FURANYLMETHYL)PROLINE

- (2R)-2-(furan-2-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

- (R)-1-(tert-Butoxycarbonyl)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylicacid

-

- MDL: MFCD06659231

- インチ: InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-20-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18)/t15-/m1/s1

- InChIKey: QANFHNJFIHFCFK-OAHLLOKOSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CO2)C(=O)O

計算された属性

- せいみつぶんしりょう: 295.14200

- どういたいしつりょう: 295.14197277Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- PSA: 79.98000

- LogP: 2.61430

1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB390219-1 g |

Boc-(R)-alpha-(2-furanylmethyl)-proline |

959582-72-0 | 1 g |

€1,232.00 | 2023-07-19 | ||

| abcr | AB390219-1g |

Boc-(R)-alpha-(2-furanylmethyl)-proline; . |

959582-72-0 | 1g |

€409.30 | 2025-02-20 | ||

| 1PlusChem | 1P00JL06-25mg |

Boc-(R)-alpha-(2-furanylmethyl)proline |

959582-72-0 | ≥ 99% (HPLC) | 25mg |

$139.00 | 2024-04-19 | |

| abcr | AB390219-500 mg |

Boc-(R)-alpha-(2-furanylmethyl)-proline |

959582-72-0 | 500 mg |

€722.00 | 2023-07-19 | ||

| A2B Chem LLC | AJ12886-250mg |

Boc-(R)-alpha-(2-furanylmethyl)proline |

959582-72-0 | ≥ 99% (HPLC) | 250mg |

$373.00 | 2024-07-18 | |

| A2B Chem LLC | AJ12886-25mg |

Boc-(R)-alpha-(2-furanylmethyl)proline |

959582-72-0 | ≥ 99% (HPLC) | 25mg |

$113.00 | 2024-07-18 | |

| abcr | AB390219-500mg |

Boc-(R)-alpha-(2-furanylmethyl)-proline; . |

959582-72-0 | 500mg |

€290.40 | 2025-02-20 | ||

| 1PlusChem | 1P00JL06-100mg |

Boc-(R)-alpha-(2-furanylmethyl)proline |

959582-72-0 | ≥ 99% (HPLC) | 100mg |

$254.00 | 2024-04-19 | |

| 1PlusChem | 1P00JL06-250mg |

Boc-(R)-alpha-(2-furanylmethyl)proline |

959582-72-0 | ≥ 99% (HPLC) | 250mg |

$444.00 | 2024-04-19 | |

| A2B Chem LLC | AJ12886-100mg |

Boc-(R)-alpha-(2-furanylmethyl)proline |

959582-72-0 | ≥ 99% (HPLC) | 100mg |

$213.00 | 2024-07-18 |

1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

959582-72-0 (1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 506-17-2(cis-Vaccenic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:959582-72-0)1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-

清らかである:99%

はかる:1g

価格 ($):463.0